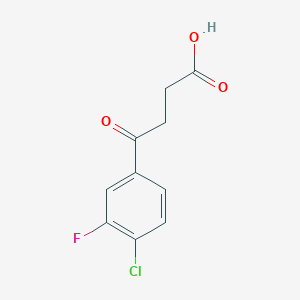

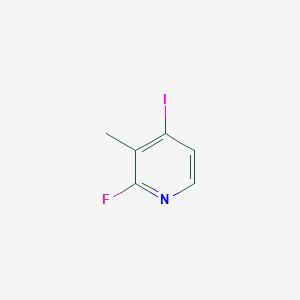

2-Fluoro-4-iodo-3-picoline

概要

説明

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-4-iodo-3-picoline involves various strategies, including the use of lithium diisopropylamide (LDA) for the condensation of 2-fluoro-3-picoline and benzonitrile to form 2-phenyl-7-azaindole through Chichibabin cyclization . Another approach includes the metalation directed by the fluorine atom for iodination of the quinoline ring, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . Additionally, the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodo-3-picoline and related compounds has been studied using various spectroscopic methods. For instance, the rotational spectrum of 2-fluoro-4-picoline has been investigated using pulsed jet Fourier transform microwave spectroscopy, revealing the quadrupole coupling effect of the 14N nucleus and the internal rotation of the CH3 group . X-ray crystallography has been employed to determine the crystal structures of related platinum(II) complexes with picolinate ligands , as well as the di(o-fluorobenzyl)tin bis(2-picolinate) and the tri(o-fluorobenzyl)tin 4-picolinate .

Chemical Reactions Analysis

The chemical reactivity of 2-Fluoro-4-iodo-3-picoline and its derivatives includes various reactions such as the reversible base-mediated dimerization of picolines , the fluorocyclization of N-allylcarboxamides to 2-oxazolines mediated by hypervalent iodine species , and the coupling reactions catalyzed by rhodium for the synthesis of fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-iodo-3-picoline derivatives have been explored in several studies. For example, the photophysical properties of blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been systematically investigated, revealing the influence of fluorine atoms and methyl groups on the emission properties . The electrochemical properties have also been studied, as seen in the electrochemical fluorocyclization of N-allylcarboxamides .

Case Studies

Several case studies highlight the application of 2-Fluoro-4-iodo-3-picoline derivatives. For instance, fluoroiodo-2-phenylquinoline-4-carboxamides have been evaluated as NK-3 receptor ligands for medical imaging studies . Additionally, the synthesis and crystal structure of novel inhibitors of hepatitis B, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, have been reported, demonstrating in vitro nanomolar inhibitory activity against HBV .

科学的研究の応用

Radiopharmaceutical Development

2-Fluoro-4-iodo-3-picoline has been explored for the development of radiopharmaceuticals, specifically as a precursor for labeling reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors are crucial for imaging studies in neurological disorders. Research indicates that while the iodo compound shows promise for in vivo investigation of MAO-B, the fluoro compound exhibits lower uptake in the brain, limiting its use in positron emission tomography (PET) studies. This difference is attributed to the compounds' varying lipophilicity and similar metabolic profiles (Bläuenstein et al., 1998).

Organic Synthesis and Cyclization Reactions

The compound has been utilized in organic synthesis, particularly in the formation of 2-phenyl-7-azaindole through Chichibabin cyclization. This process involves the condensation of 2-fluoro-3-picoline and benzonitrile, a complex reaction influenced by the formation of dimerized picoline and the addition reactions of lithium diisopropylamide (LDA) to benzonitrile. The synthesis demonstrates the reactivity of 2-fluoro-3-picoline in generating heterocyclic compounds, which are important in various chemical and pharmaceutical applications (Ma et al., 2008).

Reaction Mechanisms and Chemical Interactions

Studies on the reactions of fluoroalkanesulfonyl azides with pyridine derivatives, including 2-fluoro-3-picoline, have detailed the formation of N-fluoroalkanesulfonyl pyridinium imides. These findings contribute to the understanding of reaction mechanisms involving pyridine and its derivatives, shedding light on the synthesis of complex organofluorine compounds which have applications in materials science and pharmaceuticals (Xu & Zhu, 1999).

Phosphorescence and Sensing Applications

Research into phosphorescence has led to the synthesis of platinum(II) compounds with picolinate ligands, utilizing 2-fluoro-3-picoline derivatives. These complexes exhibit unique dual phosphorescence emissions and have been studied for their potential in fluoride sensing, illustrating the versatility of 2-fluoro-4-iodo-3-picoline in the development of advanced sensing materials and phosphorescent probes (Ko et al., 2013).

Spectroscopy and Molecular Structure Analysis

Investigations into the molecular structure and rotational spectrum of 2-fluoro-4-picoline have provided insights into its physical chemistry, such as quadrupole coupling effects and internal rotation barriers. This research is fundamental in understanding the molecular dynamics and spectroscopic properties of fluoro-substituted picolines, contributing to their application in molecular spectroscopy and structural biology (Gao et al., 2020).

特性

IUPAC Name |

2-fluoro-4-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSVFBVCHYQCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472378 | |

| Record name | 2-Fluoro-4-iodo-3-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodo-3-picoline | |

CAS RN |

153034-80-1 | |

| Record name | 2-Fluoro-4-iodo-3-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)